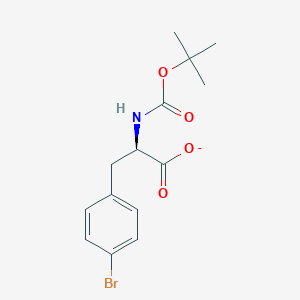

(R)-N-Boc-4-bromophenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17BrNO4- |

|---|---|

Molecular Weight |

343.19 g/mol |

IUPAC Name |

(2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/p-1/t11-/m1/s1 |

InChI Key |

ULNOXUAEIPUJMK-LLVKDONJSA-M |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)[O-] |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)[O-] |

sequence |

X |

Origin of Product |

United States |

Significance As a Chiral Building Block in Advanced Organic Synthesis

The utility of (R)-N-Boc-4-bromophenylalanine as a chiral building block is a cornerstone of its importance in advanced organic synthesis. psu.edu Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit distinct biological activities. The (R)-configuration of this compound is essential for its role in creating stereospecific molecules, particularly in the development of pharmaceuticals where only one enantiomer may be therapeutically effective. cymitquimica.com

The presence of the Boc protecting group is critical for its application in multi-step syntheses. cymitquimica.com This group shields the amino functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. cymitquimica.com It is stable under a variety of reaction conditions but can be selectively removed when needed, allowing for further chemical transformations at the amino group. cymitquimica.com

The bromine atom on the phenyl ring provides a reactive handle for a variety of powerful carbon-carbon bond-forming reactions. mdpi.com This allows for the introduction of diverse molecular fragments, significantly expanding the structural variety of compounds that can be synthesized from this single building block. mdpi.com Notable examples of these reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between the bromophenyl group and a boronic acid or ester is a widely used method for forming biaryl structures. mdpi.comnih.gov This reaction is highly versatile and has been successfully applied to protected bromophenylalanines to create novel amino acid analogs with extended aromatic systems. mdpi.com

Sonogashira Coupling: This reaction, also palladium-catalyzed, couples the aryl bromide with a terminal alkyne, introducing a linear alkynyl moiety into the molecule. nih.govacs.org This is a valuable strategy for building complex molecular architectures. nih.gov

Heck Coupling: This reaction involves the palladium-catalyzed addition of the aryl bromide to an alkene, providing another avenue for carbon-carbon bond formation and molecular diversification. acs.orgd-nb.info

Through these and other coupling reactions, chemists can systematically modify the structure of this compound to synthesize a wide array of complex and functionally diverse molecules. psu.edu This capability is particularly valuable in medicinal chemistry for creating libraries of compounds for drug discovery and for optimizing the structure-activity relationships (SAR) of potential drug candidates. psu.edu

| Property | Value |

| Molecular Formula | C14H18BrNO4 |

| Molecular Weight | 344.2 g/mol |

| Appearance | White or slightly yellow powder |

| Melting Point | 138.4 °C |

| Boiling Point | 471.3 °C at 760 mmHg |

| Flash Point | 238.8 °C |

| Chemical and Physical Properties of (R)-N-Boc-2-bromophenylalanine (a related isomer). lookchem.com |

Role in Non Natural Amino Acid Chemistry and Peptide Engineering

Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Enantioselective synthesis strategies offer direct routes to the desired enantiomer, often with high efficiency and atom economy.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation is a powerful tool for establishing stereocenters. This method typically involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, in the presence of a chiral catalyst.

Researchers have successfully prepared enantiomerically pure (R)-o-bromo-, (R)-m-bromo-, and (R)-p-bromophenylalanine derivatives using (R,R)-Pr-DuPHOS-Rh-catalyzed hydrogenation. psu.edu These bromophenylalanines serve as key intermediates for synthesizing a wide array of substituted phenylalanine derivatives via palladium-catalyzed cross-coupling reactions. psu.edu The DuPHOS-Rh catalysts are known for their high efficiency, functioning effectively at substrate-to-catalyst ratios up to 50,000, and consistently producing products with predictable absolute configurations under mild conditions. psu.edu

A similar approach involves the asymmetric hydrogenation of an enamino ester intermediate. For instance, the coupling of a suitable aldehyde with N-Boc phosphonate (B1237965) glycinate (B8599266) generates an enamino ester, which can then be hydrogenated to yield the N-Boc-protected (R)-phenylalanine derivative with excellent enantiomeric excess (>99% ee). beilstein-journals.org

Chemoenzymatic Synthesis Using Biocatalysts

Biocatalysts, particularly enzymes, offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations.

A notable chemoenzymatic approach for synthesizing both L- and D-4-bromophenylalanine involves two key biocatalytic strategies: the hydroamination of 4-bromocinnamic acid and the reductive amination of 4-bromophenylpyruvic acid. researchgate.net Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the hydroamination of 4-bromocinnamic acid, while an evolved D-amino acid dehydrogenase (DAADH) is used for the reductive amination of bromophenylpyruvate. researchgate.net These methods yield the respective enantiomers of 4-bromophenylalanine, which can then be N-protected with a Boc group. researchgate.net

Enzymatic dynamic kinetic resolution (DKR) is another powerful technique. A scalable process for preparing optically pure 3-bromo-l-phenylalanine (B1272018) derivatives utilizes the protease Alcalase to catalyze the DKR of racemic 3-bromo-dl-phenylalanine ethyl esters. acs.org This process, conducted in a miniemulsion system, achieves high substrate loading and conversion rates. acs.org

Furthermore, the stereoinversion of D-p-bromophenylalanine has been achieved in a one-pot, three-enzyme reaction, demonstrating the potential of multi-enzyme cascades for producing the desired enantiomer from its counterpart. researchgate.net

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Phenylalanine Ammonia Lyase (PAL) | Hydroamination | 4-Bromocinnamic acid | L-4-Bromophenylalanine | >99% | researchgate.net |

| D-Amino Acid Dehydrogenase (DAADH) | Reductive Amination | 4-Bromophenylpyruvic acid | D-4-Bromophenylalanine | >99% | researchgate.net |

| Alcalase | Dynamic Kinetic Resolution | rac-3-Bromo-dl-phenylalanine ethyl ester | 3-Bromo-L-phenylalanine | >99% | acs.org |

Asymmetric Phase Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) has emerged as a potent method for the enantioselective synthesis of amino acids. nih.gov This technique involves the use of a chiral phase-transfer catalyst to shuttle a reactant between an aqueous and an organic phase, enabling a stereoselective reaction to occur.

The alkylation of a glycine (B1666218) Schiff base derivative in the presence of a chiral phase-transfer catalyst, such as a Maruoka catalyst, can produce α-monosubstituted and α,α-disubstituted amino acids with high enantioselectivity. nagaseamerica.com For the synthesis of this compound, this would involve the alkylation of a Boc-protected glycine derivative with 4-bromobenzyl bromide under phase-transfer conditions. The choice of the chiral catalyst is crucial for controlling the stereochemical outcome of the reaction. nih.govnagaseamerica.com

Chemical Synthesis Routes from Precursors

Besides enantioselective methods, this compound can be synthesized through various chemical routes starting from readily available precursors. These methods often involve the introduction of the bromine atom at a later stage of the synthesis.

Direct Halogenation of Phenylalanine Derivatives

The direct halogenation of the phenyl ring of phenylalanine or its derivatives presents a straightforward approach. However, the presence of the reactive amino and carboxyl groups necessitates a protection strategy to avoid side reactions.

The amino group of phenylalanine is typically protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). Subsequent regioselective bromination of the N-Boc-phenylalanine at the 4-position of the phenyl ring can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in a controlled environment. The challenge lies in achieving high regioselectivity for the para-position.

A recently developed method for the direct C4 halogenation of isoquinolines involves a Boc₂O-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization, which could potentially be adapted for phenylalanine derivatives. acs.org

Stereoselective Transformations from Related Substrates

Another strategy involves starting with a chiral precursor that already possesses the desired stereochemistry at the α-carbon and then introducing the bromo-substituent on the phenyl ring.

One such method utilizes a tandem alkylation-second-order asymmetric transformation protocol. acs.org This involves the alkylation of a Ni(II) complex of a glycine Schiff base with p-bromobenzyl bromide. acs.orgdokumen.pub The chiral ligand on the nickel complex directs the stereoselective alkylation, leading to the formation of the (R)-4-bromophenylalanine derivative with high diastereomeric excess. acs.org Subsequent decomplexation and N-Boc protection yield the final product.

The synthesis of various p-substituted phenylalanine derivatives, including the p-bromo derivative, has been achieved in diastereomerically pure form using this method. acs.org

| Precursor | Reagents | Key Transformation | Product | Reference |

| N-Boc-phenylalanine | NBS or Br₂ | Electrophilic Aromatic Bromination | N-Boc-4-bromophenylalanine | |

| Ni(II) complex of glycine Schiff base | p-Bromobenzyl bromide, Chiral Ligand | Asymmetric Alkylation | (R)-4-Bromophenylalanine derivative | acs.org |

| 4-Bromocinnamic acid | Phenylalanine Ammonia Lyase (PAL) | Biocatalytic Hydroamination | L-4-Bromophenylalanine | researchgate.net |

| 4-Bromophenylpyruvic acid | D-Amino Acid Dehydrogenase (DAADH) | Biocatalytic Reductive Amination | D-4-Bromophenylalanine | researchgate.net |

Table of Compounds

Protecting Group Chemistry in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound and its integration into larger peptide structures, the strategic use of protecting groups is fundamental. organic-chemistry.org These groups are temporarily attached to a reactive functional group, such as the amine in 4-bromophenylalanine, to prevent it from undergoing unwanted reactions during subsequent synthetic steps. organic-chemistry.org The choice of protecting group is critical, as it must be stable under various reaction conditions and selectively removable without altering other parts of the molecule. organic-chemistry.org For the synthesis of N-acylated amino acids, the tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are among the most widely employed N-protecting groups, each with distinct chemical properties that dictate its application. thermofisher.comamericanpeptidesociety.org

The tert-Butoxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amines. wikipedia.org Its stability in the presence of most nucleophiles and bases makes it a robust choice for many synthetic routes, including the preparation of this compound. organic-chemistry.org

Boc Protection:

The introduction of the Boc group onto the α-amino group of (R)-4-bromophenylalanine is most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O). wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a base. wikipedia.org The selection of the base and solvent system can be adapted to the specific requirements of the substrate. For instance, N-Boc-(S)-4-halophenylalanine can be readily prepared using the inexpensive and accessible di-tert-butyl dicarbonate. google.com The resulting N-Boc protected amino acid is a solid, which simplifies handling and purification. google.com

Several methods for Boc protection of amines have been reported, demonstrating the versatility of this procedure.

Interactive Table: Common Boc Protection Methods

| Reagent | Base | Solvent(s) | Conditions | Reference(s) |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water | Ambient Temperature | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile | - | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Chloroform / Water | Reflux | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | - | Tetrahydrofuran (THF) | 40 °C | wikipedia.org |

Boc Deprotection:

The removal of the Boc group is a critical step, often performed to liberate the amine for subsequent reactions, such as peptide bond formation. The Boc group is classified as acid-labile, meaning it is cleaved under acidic conditions. wikipedia.org The standard and most widely used method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). thermofisher.comwikipedia.orgpeptide.com Alternatively, hydrogen chloride (HCl) in an alcohol solvent like methanol (B129727) is also effective. wikipedia.org

The mechanism of acid-catalyzed deprotection involves the formation of a tert-butyl cation intermediate, which can potentially alkylate other nucleophilic sites in the molecule. wikipedia.org To prevent these side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org

Recognizing that the harsh conditions of strong acids can be detrimental to sensitive substrates, researchers have developed milder and more selective deprotection methods. These alternative strategies offer greater functional group tolerance. For example, iron(III) salts have been shown to efficiently and selectively catalyze the removal of the Boc group, even in the presence of other protecting groups. csic.es Other reported methods include the use of oxalyl chloride in methanol, p-toluenesulfonic acid in a solvent-free mechanochemical process, and aqueous phosphoric acid. organic-chemistry.orgscirp.orgrsc.org For substrates particularly sensitive to harsh acidic conditions, sequential treatment with trimethylsilyl (B98337) iodide and then methanol provides a very mild deprotection pathway. wikipedia.org

Interactive Table: Selected Boc Deprotection Reagents and Conditions

| Reagent(s) | Solvent | Key Features | Reference(s) |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Standard, strong acid conditions | thermofisher.comwikipedia.orgpeptide.com |

| Hydrogen Chloride (HCl) | Methanol | Common, strong acid conditions | wikipedia.org |

| Iron(III) Chloride (FeCl₃) | Acetonitrile | Catalytic, selective, works well for phenylalanine derivatives | csic.es |

| Oxalyl Chloride / Methanol | Methanol | Mild, room temperature conditions | rsc.org |

| p-Toluenesulfonic acid (p-TsOH) | Solvent-free (Ball mill) | Mechanochemical, mild, rapid | scirp.org |

| Aqueous Phosphoric Acid | - | Mild, environmentally benign | organic-chemistry.org |

| Trimethylsilyl iodide (TMSI), then Methanol | - | Very mild, for sensitive substrates | wikipedia.org |

While the Boc group is highly effective, the 9-fluorenylmethoxycarbonyl (Fmoc) group represents the other major strategy for N-protection in peptide synthesis. thermofisher.comamericanpeptidesociety.org The primary difference between the two lies in their cleavage conditions: the Boc group is acid-labile, whereas the Fmoc group is base-labile, typically removed with a mild base like piperidine. thermofisher.comamericanpeptidesociety.org

This fundamental difference is the basis for "orthogonal" protection strategies. organic-chemistry.org Orthogonality allows for the selective removal of one type of protecting group while another remains intact. The Fmoc/tBu strategy is a true orthogonal system; the N-terminal Fmoc group can be removed with a base, leaving acid-labile side-chain protecting groups (like tert-butyl, tBu) untouched. peptide.com Conversely, the Boc/Bzl strategy is not strictly orthogonal because both the temporary N-terminal Boc group and the more permanent benzyl-based (Bzl) side-chain protecting groups are removed by acid. peptide.com Differentiation is achieved by using different acid strengths: moderately strong acid (e.g., TFA) removes the Boc group, while very strong acids (e.g., HF) are required to cleave the Bzl groups. thermofisher.compeptide.com

Key Comparative Points:

Conditions: Fmoc chemistry, with its use of mild base for deprotection, is generally considered less harsh than the strong acids required for Boc removal. americanpeptidesociety.org This has made Fmoc the predominant strategy in modern automated solid-phase peptide synthesis (SPPS), especially for long or sensitive peptides like those containing phosphorylation or glycosylation modifications. americanpeptidesociety.orgnih.gov

Side Reactions: The repetitive use of strong acid in Boc synthesis can lead to the gradual cleavage of acid-sensitive side-chain protecting groups. nih.gov Conversely, Fmoc chemistry's major challenge is the base-catalyzed formation of aspartimide when aspartic acid is present in the peptide sequence. nih.gov

Synthetic Utility: Although Fmoc is widely used, the Boc strategy remains advantageous in specific scenarios. It is sometimes favored for synthesizing short peptides or for sequences that are prone to racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.org In the context of synthesizing derivatives of 4-bromophenylalanine, the choice of protecting group can be crucial for subsequent reactions. For example, one study reported that a Suzuki coupling reaction with Fmoc-4-bromophenylalanine-OH gave negligible product, while the same reaction proceeded successfully using Boc-4-bromophenylalanine-OH. researchgate.net The Boc group was later removed and replaced with an Fmoc group for subsequent steps. researchgate.net

Interactive Table: Comparison of Boc and Fmoc Protecting Groups

| Feature | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Cleavage Condition | Acid-labile (e.g., TFA, HCl) thermofisher.comwikipedia.org | Base-labile (e.g., Piperidine) thermofisher.comamericanpeptidesociety.org |

| Orthogonality | Not truly orthogonal with Bzl side-chain protection (both acid-labile). peptide.com | Orthogonal with tBu side-chain protection (base vs. acid labile). organic-chemistry.orgpeptide.com |

| Primary Application | Liquid-phase synthesis, some SPPS, synthesis of sequences prone to base-catalyzed side reactions. thermofisher.comamericanpeptidesociety.org | Dominant in modern automated Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.orgnih.gov |

| Advantages | Inexpensive starting materials google.com; can prevent base-catalyzed racemization. americanpeptidesociety.org | Mild deprotection conditions preserve sensitive functionalities nih.gov; enables orthogonal strategy. organic-chemistry.org |

| Disadvantages | Requires harsh, repetitive acid treatment which can cause side-chain deprotection or peptide cleavage from resin. nih.gov | Base can cause side reactions like aspartimide formation nih.gov; initial cleavage product requires a scavenger. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for carbon-carbon bond formation and have been extensively applied to modify halogenated amino acids like this compound. mdpi.com The bromo group serves as an excellent substrate for these transformations, facilitating the creation of diverse derivatives.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups, making it particularly suitable for modifying complex biomolecules like amino acids. mdpi.commdpi-res.com This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester. For this compound, the 4-bromo substituent readily participates in this reaction, allowing for the synthesis of various biaryl phenylalanine derivatives.

In solution-phase synthesis, this compound is reacted with various boronic acids in the presence of a palladium catalyst and a base. Early work in this area demonstrated the feasibility of coupling N-protected bromophenylalanines. rsc.org For instance, conditions using palladium(II) acetate (B1210297) (Pd(OAc)₂) with tri-p-tolylphosphine (B94635) (P(p-Tol)₃) as a ligand and sodium carbonate (Na₂CO₃) as the base in a biphasic system have been shown to provide excellent yields of the coupled products without racemization. rsc.org

More recent studies have explored different catalytic systems to optimize efficiency and substrate scope. The use of palladium catalysts with specialized ligands, such as XPhos, has enabled couplings under even milder conditions. nih.govnih.gov For example, the coupling of (L)-4-bromophenylalanine has been achieved at 40 °C using a palladium precatalyst and potassium phosphate (B84403) (K₃PO₄) as the base, preserving the enantiomeric integrity of the amino acid. nih.gov The reaction is not limited to simple aryl boronic acids; heteroaryl boronic acids can also be employed, although sometimes with lower yields. mdpi.com

Table 1: Examples of Solution-Phase Suzuki-Miyaura Coupling with N-Boc-4-bromophenylalanine Derivatives

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-Boc-4-bromophenylalanine | Phenyl boronic acid | Pd(OAc)₂, P(p-Tol)₃ | 2 M Na₂CO₃ | DME, 80 °C | N-Boc-4-phenyl-phenylalanine | 75-99% | rsc.org |

| Penta-Boc-(4-bromo)phenylalanine Polymyxin B derivative | Phenyl boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF, H₂O | Penta-Boc-4-phenyl-phenylalanine derivative | - | nih.gov |

| Penta-Boc-(4-bromo)phenylalanine Polymyxin B derivative | 4-Pyridyl-boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF, H₂O | Penta-Boc-4-(4-pyridyl)phenylalanine derivative | - | nih.gov |

| (L)-4-bromophenylalanine | Lithium triisopropyl borate (B1201080) derivative | XPhos precatalyst | K₃PO₄ | THF, H₂O, 40 °C | Coupled (L)-phenylalanine derivative | Good to Excellent | nih.gov |

| Fmoc-4-bromophenylalanine | 4-Acetamidophenyl-1-pinacolatoboron ester | PdCl₂ | Na₂CO₃ | THF, Ethylene glycol, 66 °C | Fmoc-4'-(acetamido)biphenylalanine | 81% | mdpi.com |

Note: Data is compiled from various studies and may involve either the (R) or (L) enantiomer, as reactivity is analogous. Yields are as reported in the source.

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for building peptides, and the ability to perform cross-coupling reactions directly on the resin-bound peptide adds a powerful layer of diversification. mdpi.com The Suzuki-Miyaura reaction has been successfully adapted for the modification of peptides containing halogenated phenylalanine residues while they are still attached to the solid support.

For this strategy, the N-protected bromophenylalanine is first incorporated into a peptide chain using standard SPPS protocols. The resin-bound peptide is then subjected to Suzuki-Miyaura coupling conditions. For instance, peptides containing 4-iodophenylalanine attached to a Rink Amide resin have been successfully coupled with various arylboronic acids using a palladium(II) chloride-dppf complex (PdCl₂(dppf)) as the catalyst and potassium phosphate (K₃PO₄) as the base. mdpi.com While many examples in the literature use the more reactive 4-iodophenylalanine for on-resin couplings, the methodology is applicable to bromophenylalanine, though it may require more forcing conditions or more active catalysts. mdpi.com This on-resin diversification strategy avoids the need to handle potentially complex peptide intermediates in solution and allows for the rapid generation of peptide libraries with diverse biaryl side chains.

While the Suzuki-Miyaura reaction is the most prominent, other palladium-catalyzed cross-coupling methods are also applicable for the functionalization of this compound. The Stille coupling, which pairs an organohalide with an organotin reagent, is a valuable alternative, particularly when base-sensitive substrates are involved. rsc.org

The Stille reaction has been used for the vinylation of protected bromophenylalanine derivatives to create key intermediates for further synthesis. beilstein-journals.org For example, N-Boc-2-bromophenylalanine has been vinylated using a Stille coupling, demonstrating the utility of this reaction for creating C(sp²)-C(sp²) bonds on the phenylalanine scaffold. beilstein-journals.org Although less common now due to the toxicity of organotin reagents and byproducts, the Stille coupling remains an effective tool for specific synthetic challenges where other methods might fail. rsc.orgoup.com

Diverse Chemical Transformations of the Bromo Substituent

Beyond palladium-catalyzed cross-coupling, the bromo group on the phenylalanine ring can be converted into other synthetically useful functionalities. This further expands the range of possible modifications.

A key transformation of the aryl bromide is its conversion into a boronic acid or a boronic ester, a process known as borylation. mdpi.commdpi.com This reaction essentially reverses the roles of the coupling partners in a subsequent Suzuki-Miyaura reaction. Instead of starting with a halogenated phenylalanine and a boronic acid, one can generate a phenylalanine boronic ester and react it with a different aryl halide.

The Miyaura borylation reaction, which uses a palladium catalyst and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), is a common method to achieve this transformation. mdpi.com This has been successfully applied to resin-bound peptides containing 4-iodophenylalanine, where treatment with B₂pin₂, potassium acetate (KOAc), and a palladium catalyst (PdCl₂(dppf)) in DMSO afforded the corresponding boronic ester-functionalized peptide with excellent conversion. mdpi.com This resin-bound boronopeptide can then be used directly in a subsequent Suzuki-Miyaura coupling with various aryl halides. mdpi.com This sequential borylation/coupling strategy provides a powerful and flexible route to biaryl peptides, complementing the direct coupling of halogenated precursors. mdpi.commdpi.com

Reactivity and Strategic Functionalization of the 4 Bromophenylalanine Moiety

The electron-rich nature of the phenyl ring generally makes it resistant to direct nucleophilic attack. However, the presence of the bromine atom, coupled with the use of transition metal catalysts, facilitates a range of nucleophilic substitution reactions. These reactions are pivotal for the structural diversification of the this compound scaffold. Key variants include copper-catalyzed Ullmann-type reactions and palladium or nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods provide access to a wide array of derivatives, including novel amino acids with tailored properties for applications in medicinal chemistry and chemical biology.

Copper-Catalyzed Nucleophilic Aromatic Substitution (Ullmann Condensation)

The Ullmann condensation is a classic copper-promoted reaction for the formation of aryl ethers, thioethers, and amines from aryl halides. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that employ soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.org These reactions proceed via the formation of a copper(I) nucleophile, which then reacts with the aryl bromide. wikipedia.org

In the context of this compound, this methodology can be applied to introduce various oxygen, sulfur, and nitrogen nucleophiles. For instance, the coupling of phenols or thiols with this compound in the presence of a copper catalyst can yield the corresponding biaryl ether and thioether derivatives, respectively. Similarly, amination can be achieved using various amine nucleophiles. A study on the copper-catalyzed amination of a structurally related (bromophenyl)ethanolamine demonstrated successful coupling with a range of primary alkylamines and even aqueous ammonia (B1221849) using a CuI catalyst with ligands like N,N-diethylsalicylamide or 2,4-pentadione. nih.gov

Palladium-Catalyzed Nucleophilic Aromatic Substitution (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. atlanchimpharma.com This palladium-catalyzed cross-coupling reaction is highly versatile, with a broad substrate scope that includes aryl bromides and various amine nucleophiles. atlanchimpharma.com The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base.

While direct nucleophilic aromatic substitution on aryl bromides with strong bases often fails or gives low yields, the Buchwald-Hartwig amination provides an efficient alternative. atlanchimpharma.com This method has been successfully applied to the N-arylation of amino acid esters. nih.gov The application of these conditions to this compound allows for the synthesis of a diverse library of N-aryl derivatives.

Nickel-Catalyzed Nucleophilic Aromatic Substitution

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems. acs.org Nickel catalysts have shown high reactivity towards less reactive electrophiles like aryl chlorides and offer a complementary approach for C-N bond formation. acs.orgnih.gov

Notably, an electrochemically driven, nickel-catalyzed amination method has been developed and successfully applied to pendant 4-bromophenylalanine residues within oligopeptides. nih.gov This approach utilizes a catalytic amount of a nickel precatalyst and proceeds under mild, room temperature conditions. The method tolerates a variety of functional groups present in canonical amino acids. nih.gov The reaction involves the coupling of the aryl bromide with a range of primary and secondary amines.

Below are tables detailing research findings for various nucleophilic aromatic substitution reactions on this compound and related substrates.

Table 1: Nickel-Catalyzed Amination of 4-Bromophenylalanine Derivatives nih.gov

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Morpholine | (R)-N-Boc-4-(morpholin-4-yl)phenylalanine derivative | 95 |

| 2 | Piperidine | (R)-N-Boc-4-(piperidin-1-yl)phenylalanine derivative | 88 |

| 3 | Pyrrolidine | (R)-N-Boc-4-(pyrrolidin-1-yl)phenylalanine derivative | 92 |

| 4 | N-Boc-piperazine | (R)-N-Boc-4-(4-Boc-piperazin-1-yl)phenylalanine derivative | 78 |

| 5 | L-Valine methyl ester | Dipeptide derivative | 65 |

| Reactions were performed using an electrochemical setup with a nickel catalyst. |

Table 2: Copper-Catalyzed Amination of a (Bromophenyl)ethanolamine Analog nih.gov

| Entry | Amine Nucleophile | Ligand | Product | Yield (%) |

| 1 | n-Hexylamine | N,N-Diethylsalicylamide | Corresponding anilinoethanolamine | 85 |

| 2 | 1,6-Diaminohexane | N,N-Diethylsalicylamide | Corresponding diamine derivative | 70 |

| 3 | 6-Amino-1-hexanol | 2,4-Pentanedione | Corresponding amino-alcohol derivative | 65 |

| 4 | Aqueous Ammonia | 2-Acetylcyclohexanone | Corresponding primary aniline | 60 |

| 5 | Ethylene diamine | None | Corresponding diamine derivative | 75 |

| These reactions illustrate the utility of copper catalysis for C-N bond formation on a related bromoaryl scaffold. |

Applications in Complex Molecule Construction and Bioactive Compound Research

Chiral Building Block in the Synthesis of Non-Natural Amino Acids

The unique structural features of (R)-N-Boc-4-bromophenylalanine make it a cornerstone in the synthesis of non-proteinogenic amino acids, which are crucial for developing novel therapeutic agents and biochemical probes. sigmaaldrich.com These unnatural amino acids allow for the creation of peptidomimetics with improved stability, potency, and selectivity compared to their natural counterparts. sigmaaldrich.com

The presence of the bromo-substituent on the aromatic ring of this compound is pivotal for the diversification of its side chain. This halogen atom provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.com This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the amino acid and a wide array of organoboron reagents, such as boronic acids and their esters. mdpi.compsu.edu

This strategy allows for the introduction of various aryl, heteroaryl, and alkyl groups onto the phenylalanine scaffold, yielding a library of novel, non-natural amino acids with diverse steric and electronic properties. mdpi.comresearchgate.net For instance, coupling with different aryl boronic acids can generate biphenylalanine (Bip) derivatives, which are valuable in designing peptides with constrained conformations. researchgate.net The versatility of this approach has been demonstrated in the synthesis of numerous tryptophan and phenylalanine analogues. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Side Chain Diversification

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

| Protected 4-bromophenylalanine | Aryl boronic acid | Pd(OAc)₂ / P(o-tol)₃ | Biaryl-containing amino acid | mdpi.com |

| Fmoc-4-bromophenylalanine | 4-Acetamidophenyl-1-pinacolatoboron ester | PdCl₂ / Na₂CO₃ | Acetamidobiphenyl amino acid | mdpi.com |

| Boc-protected 5-bromotryptophan | Various aryl boronic acids | Not specified | 5-Aryltryptophans | mdpi.com |

This table illustrates the general principle of using palladium-catalyzed cross-coupling reactions to modify halogenated amino acids, a strategy directly applicable to this compound.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural modifications of a lead compound affect its biological activity. This compound is an excellent starting point for generating a series of phenylalanine analogues for such studies. mdpi.com By systematically replacing the bromine atom with different functional groups via cross-coupling reactions, researchers can probe the specific interactions between a peptide or small molecule and its biological target. mdpi.comresearchgate.net

The ability to introduce a wide range of substituents allows for the fine-tuning of properties like hydrophobicity, aromaticity, and hydrogen bonding capacity. sigmaaldrich.com This systematic modification helps in identifying the key structural features required for optimal potency and selectivity. sigmaaldrich.commdpi.com For example, the introduction of halogenated amino acids directly into peptide sequences is a common strategy to access peptide analogues with diversified structure and function for SAR studies. mdpi.com

Role in Peptide Chemistry and Protein Engineering

In the realms of peptide chemistry and protein engineering, this compound provides a gateway to creating peptides and proteins with novel functions and enhanced properties. Its incorporation can influence peptide conformation, stability, and biological activity.

The site-specific incorporation of unnatural amino acids like 4-bromophenylalanine into peptides is a powerful tool for investigating protein structure and function. researchgate.net Once integrated into a peptide sequence, the bromo-phenylalanine residue can serve multiple purposes. It can act as a heavy atom for X-ray crystallography, aiding in solving the phase problem, or as a spectroscopic probe.

Furthermore, the bromine atom can be a unique reactive handle for post-synthesis modification of the peptide. mdpi.com This allows for the attachment of fluorescent labels, biotin (B1667282) tags, or other reporter groups at a specific site within the peptide, facilitating studies on protein localization, interactions, and dynamics. The Suzuki-Miyaura reaction has been successfully applied to peptides containing bromophenylalanine, demonstrating the feasibility of on-peptide diversification. mdpi.comnih.gov

Cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and cell permeability compared to their linear counterparts, making them attractive therapeutic candidates. mdpi.comnih.gov this compound and its derivatives are valuable precursors in the synthesis of cyclic peptides and peptidomimetics. mdpi.comnih.gov

The bromo-phenylalanine residue can be a key component in macrocyclization strategies. mdpi.comnih.gov For example, a linear peptide containing both a bromo-phenylalanine residue and another functional group suitable for cross-coupling (like a boronic acid) can undergo an intramolecular Suzuki-Miyaura reaction to form a cyclic structure. mdpi.comnih.gov This approach has been used to synthesize macrocyclic peptide inhibitors for various biological targets, including antimalarial proteasome inhibitors. mdpi.comnih.gov

Table 2: Macrocyclization Strategies Involving Bromo-Phenylalanine Derivatives

| Macrocyclization Strategy | Key Reaction | Precursor Components | Resulting Structure | Reference |

| Intramolecular Suzuki Coupling | Pd-catalyzed C-C bond formation | Linear peptide with bromo-phenylalanine and a borylated amino acid | Cyclic peptide with a biaryl bridge | mdpi.commdpi.com |

| Intramolecular Chan-Lam Coupling | Cu-catalyzed C-N bond formation | Linear peptide with a borylated phenylalanine derivative and an amine | Macrocycle containing a C-N linkage | nih.gov |

This table summarizes cyclization methods where derivatives of this compound are key starting materials.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The Boc/Bzl protection scheme is one of the two major strategies used in SPPS. peptide.com In this scheme, the α-amino group of the incoming amino acid is temporarily protected by an acid-labile Boc group. peptide.com this compound is perfectly suited for this methodology.

The Boc group on this compound is stable during the coupling steps but can be efficiently removed using moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. peptide.com Its side chain, containing the bromo-phenyl group, is stable to the repeated cycles of Boc deprotection. This compatibility allows for the routine incorporation of 4-bromophenylalanine into desired positions within a peptide sequence using automated synthesizers. mdpi.comresearchgate.net The resulting peptide, containing this unnatural amino acid, can then be cleaved from the solid support and used for further studies or modifications. mdpi.com

Design of Artificial Proteins and Metalloenzymes

The creation of artificial proteins—proteins engineered with structures and functions not found in nature—relies heavily on the expanded chemical diversity offered by non-canonical amino acids. nih.govgoogle.com this compound is particularly valuable in this field. After deprotection of the N-Boc group during synthesis, the resulting 4-bromophenylalanine (BrF) residue can be incorporated into polypeptide chains, enabling the construction of novel protein architectures. nih.govnih.govacs.org

Researchers have developed methods to introduce p-bromophenylalanine into proteins in vivo. One approach utilizes a phenylalanine auxotrophic Escherichia coli host strain along with a variant of the phenylalanyl-tRNA synthetase (PheRS) that has a relaxed substrate specificity. nih.gov This engineered system allows for the extensive replacement of phenylalanine residues with p-bromophenylalanine, achieving substitution rates as high as 88%. nih.gov The ability to vary the degree of substitution by adjusting the relative amounts of natural and brominated phenylalanine in the growth medium provides precise control over the composition of the resulting artificial protein. nih.gov

To achieve site-specific incorporation with high fidelity, the yeast suppressor tRNA (ytRNAPheCUA) and yeast phenylalanyl-tRNA synthetase (yPheRS) have been redesigned. nih.govacs.org This engineered system can deliver p-bromophenylalanine in response to an amber stop codon (UAG) with at least 98% fidelity. acs.org This precision is crucial for designing proteins where the specific placement of the brominated residue is key to its novel function or structural properties.

The incorporation of brominated phenylalanine has been instrumental in the design of synthetic, self-assembling peptide structures. For instance, a designed cyclic β-sheet peptide that mimics the β-sheet dimers formed by proteins was successfully synthesized and crystallized. acs.org Similarly, researchers have designed and characterized water-soluble bundles of 310 helices, a type of protein secondary structure that is rare in nature. The successful crystallization and structural determination of a variant containing D-4-bromophenylalanine (the (R)-enantiomer) confirmed the formation of a parallel bundle of eight left-handed 310 helices. These examples demonstrate how the inclusion of 4-bromophenylalanine facilitates the creation and verification of entirely new protein-like assemblies.

| Application Area | Methodology | Key Findings | References |

| Global Substitution | In vivo incorporation using a PheRS variant in an E. coli host. | Achieved up to 88% replacement of phenylalanine with p-bromophenylalanine. | nih.gov |

| Site-Specific Incorporation | Redesigned yeast tRNA/tRNA synthetase pair to recognize an amber stop codon. | Enabled incorporation of p-bromophenylalanine with ≥98% fidelity. | nih.govacs.org |

| Artificial β-Sheet Design | Synthesis of a cyclic peptide incorporating 4-bromophenylalanine. | Created a well-defined, hydrogen-bonded dimer mimicking natural protein structures. | acs.org |

| Synthetic 310-Helix Bundles | Rational design and synthesis of peptides with D-4-bromophenylalanine. | Resulted in the first X-ray crystal structure of a water-soluble, self-assembling bundle of 310 helices. |

Utility in X-ray Crystallography for Phase Determination (e.g., MAD Experiments)

One of the most significant applications of this compound in structural biology is its use as a tool for solving the "phase problem" in X-ray crystallography. nih.govacs.org To determine the three-dimensional structure of a molecule from X-ray diffraction data, both the intensities and the phases of the scattered X-rays are required. While intensities are easily measured, phases are lost during the experiment.

The incorporation of heavy atoms into a protein or peptide provides a method for experimental phase determination. nih.govacs.org The bromine atom in 4-bromophenylalanine is electron-rich and acts as an excellent anomalous scatterer, making it ideal for this purpose. nih.govmdpi.com When X-rays from a synchrotron source are tuned to the absorption edge of the bromine atom, the scattering factor of the bromine changes in a predictable way. nih.gov This phenomenon, known as anomalous diffraction, is exploited in techniques like Multiwavelength Anomalous Dispersion (MAD). nih.govacs.org

In a MAD experiment, diffraction data are collected at several different X-ray wavelengths at and around the bromine absorption edge. acs.org The differences in the measured intensities across these wavelengths, known as the anomalous signal, can be used to locate the positions of the bromine atoms within the crystal lattice. acs.orgnih.gov Once the positions of these heavy atoms are known, they can be used to calculate initial phase estimates for the entire protein, thereby solving the phase problem and allowing for the calculation of an electron density map. acs.orgnih.gov

The utility of this approach has been demonstrated in several studies on de novo designed proteins and peptides.

In the study of a designed cyclic β-sheet dimer, the incorporation of 4-bromophenylalanine was essential for solving the structure. acs.org Using the MAD technique, all 12 bromine atoms in the asymmetric unit were located, leading to clear electron density for the entire peptide assembly. acs.org

Similarly, the crystal structure of a designed octameric bundle of 310 helices was solved at 2.34 Å resolution by incorporating a C-terminal D-4-bromophenylalanine residue into the peptide sequence.

The introduction of p-bromophenylalanine into mouse dihydrofolate reductase was also proposed as a method to facilitate structural studies using the MAD technique. nih.gov

The strong anomalous signal from bromide can be detected even with low-resolution data, making it a robust tool for identifying the location of brominated fragments or residues early in the structure determination process. nih.gov

| Technique | Principle | Contribution of 4-Bromophenylalanine | References |

| Multiwavelength Anomalous Dispersion (MAD) | X-ray diffraction data are collected at multiple wavelengths around the absorption edge of a heavy atom. | The bromine atom provides a strong anomalous signal (f'' of 3.8 e- above the Br K edge) that is used to calculate initial crystallographic phases. | nih.govacs.orgnih.gov |

| Isomorphous Replacement | Comparing the diffraction patterns of a native crystal and a heavy-atom-derivatized crystal. | The electron-rich bromine atom provides the necessary scattering difference to solve the phase problem. | mdpi.com |

Advanced Analytical Characterization Techniques for Research Materials

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful tools for the separation of enantiomers, allowing for the quantification of enantiomeric excess (ee) and the isolation of pure stereoisomers. The choice of method often depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantioseparation of non-racemic mixtures of amino acid derivatives. For N-protected amino acids like (R)-N-Boc-4-bromophenylalanine, polysaccharide-based CSPs are particularly effective. scispace.com These CSPs, often derivatives of cellulose (B213188) or amylose, provide a chiral environment that interacts differently with the two enantiomers, leading to differential retention times and, consequently, separation. scispace.comkoreascience.kr

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. uni-muenchen.de For N-Boc protected amino acids, interactions such as hydrogen bonding, dipole-dipole interactions, and steric effects play a crucial role in chiral recognition. researchgate.net The nature of the mobile phase, which typically consists of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), can be modulated to optimize the separation. csic.esnih.gov

Several studies have demonstrated the successful enantioseparation of various N-protected amino acids using polysaccharide-derived CSPs, such as Chiralcel OD and Chiralpak AD. researchgate.net While direct HPLC data for this compound is not extensively detailed in the provided results, the principles applied to other N-Boc protected amino acids are directly applicable. For instance, the enantioseparation of N-Boc-protected phenylalanine analogues has been achieved on these types of columns. mdpi.comsemanticscholar.org The selection of the specific CSP and mobile phase composition is critical for achieving baseline separation and accurate determination of enantiomeric purity.

Table 1: HPLC Chiral Stationary Phases for Amino Acid Derivatives

| Chiral Stationary Phase (CSP) | Typical Application | Reference |

|---|---|---|

| Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Enantioseparation of N-protected amino acids | scispace.comresearchgate.net |

| Macrocyclic glycopeptide-based (e.g., Teicoplanin) | Separation of N-tert-butyloxycarbonyl amino acids and their analogues | google.com |

| Quinine-based zwitterionic and anion-exchanger | Enantioseparation of Nα-Fmoc proteinogenic amino acids | researchgate.net |

| Astec® Chirobiotic-T | Chiral HPLC of phenylalanine derivatives | nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the analysis of amino acids like this compound, derivatization is necessary to increase their volatility. nih.govsigmaaldrich.com A common approach involves the esterification of the carboxylic acid group and acylation of the amino group to create a more volatile derivative. nih.gov For example, amino acids can be converted to their N-trifluoroacetyl-O-alkyl esters. nih.gov

The enantioseparation is then achieved using a chiral stationary phase within the GC column. uni-muenchen.de Chirasil-Val, a CSP derived from L-valine, is a widely used phase for the separation of amino acid enantiomers. uni-muenchen.demdpi.com The separation is based on the formation of diastereomeric hydrogen-bonded associates between the chiral selector and the derivatized amino acid. uni-muenchen.de

While direct application on this compound is not explicitly detailed, the methodology is well-established for a broad range of amino acids. uni-muenchen.desci-hub.se The high efficiency, sensitivity, and speed of GC, especially when coupled with mass spectrometry (GC-MS), allow for the unambiguous identification and quantification of trace amounts of enantiomeric impurities. uni-muenchen.de

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. mdpi.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent such as methanol (B129727). mdpi.comsemanticscholar.org

The principles of chiral recognition in SFC are similar to those in HPLC, and many of the same chiral stationary phases can be used. nih.gov Polysaccharide-based CSPs have proven to be highly effective for the enantioseparation of N-protected amino acids in SFC. mdpi.comsemanticscholar.org The technique has been successfully applied to the separation of various chiral compounds, including N-Fmoc protected amino acids. semanticscholar.orgresearchgate.net The enantiomeric excess of compounds can be determined from the results of SFC analysis on a chiral stationary phase. rsc.org For instance, a diastereomeric mixture of a related compound was successfully separated using a Chiralcel AD-H (SFC) column. google.com

Electrophoretic Chiral Analysis (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte. wiley.com This technique is particularly advantageous due to its high peak efficiency, short analysis time, and low sample and reagent consumption. wiley.comresearchgate.net

For the chiral separation of amino acid derivatives, cyclodextrins and their derivatives are commonly used as chiral selectors in CE. research-solution.com These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with the analyte. The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, thus, separation. nih.gov For example, chiral capillary electrophoresis using a phosphate (B84403) buffer with a modified cyclodextrin (B1172386) as a chiral modifier has been used for the analysis of phenylalanine analogues. nih.gov

Spectroscopic and Spectrometric Characterization in Synthetic Research

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the chemical identity of synthetic products like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are routinely used to confirm the successful synthesis and purity of this compound.

¹H NMR spectroscopy provides information on the number and types of protons, their chemical environment, and their connectivity. rsc.orgpublish.csiro.au For this compound, specific signals corresponding to the protons of the Boc protecting group, the α-proton, the β-protons, and the aromatic protons of the bromophenyl ring would be expected. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure. rsc.orgpublish.csiro.au For example, the aromatic region of the ¹H NMR spectrum can confirm the 4-bromo substitution pattern (regiochemistry). nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. google.com Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments, including the carbonyl carbons of the Boc and carboxylic acid groups, and the carbons of the aromatic ring. google.com

Table 2: Representative NMR Data for N-Boc-4-halophenylalanine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | ~1.3 | Protons of the tert-butyl group (Boc) | google.com |

| ¹H | ~2.8-3.0 | β-protons of the phenylalanine backbone | google.com |

| ¹H | ~4.1 | α-proton of the phenylalanine backbone | google.com |

| ¹H | ~7.0-7.7 | Aromatic protons | google.com |

| ¹³C | ~28.2 | Carbons of the tert-butyl group (Boc) | google.com |

| ¹³C | ~36.5 | β-carbon of the phenylalanine backbone | google.com |

| ¹³C | ~55.1 | α-carbon of the phenylalanine backbone | google.com |

| ¹³C | ~78.1 | Quaternary carbon of the Boc group | google.com |

| ¹³C | ~128.2-140.0 | Aromatic carbons | google.com |

| ¹³C | ~155.5 | Carbonyl carbon of the Boc group | google.com |

| ¹³C | ~173.6 | Carbonyl carbon of the carboxylic acid | google.com |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. This table is based on data for a related compound, (S)-N-Boc-4-boronophenylalanine, and provides an expected range.

Mass Spectrometry (MS) for Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of research materials like this compound. It provides crucial data on molecular weight and purity, which are fundamental parameters for confirming the identity and quality of the compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of potential impurities. acs.org

Molecular Weight Determination

The primary use of mass spectrometry in the analysis of this compound is the precise determination of its molecular weight. This confirms the compound's elemental composition. The molecular formula for this compound is C₁₄H₁₈BrNO₄, which corresponds to a calculated monoisotopic mass of approximately 343.04 g/mol and an average molecular weight of 344.2 g/mol . thermofisher.comfishersci.no

In typical analyses using soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecule, [M+H]⁺. Given the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the mass spectrum will characteristically show a pair of peaks of similar intensity for each ion, separated by approximately 2 Daltons (Da). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, a technique that has been successfully applied to related Boc-protected amino acids. oup.comnih.gov

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | thermofisher.com |

| Molecular Formula | C₁₄H₁₈BrNO₄ | fishersci.no |

| Formula Weight | 344.2 g/mol | thermofisher.com |

| CAS Number | 62129-39-9 | thermofisher.comfishersci.no |

| Calculated [M+H]⁺ (⁷⁹Br) | ~344.05 Da | N/A |

| Calculated [M+H]⁺ (⁸¹Br) | ~346.05 Da | N/A |

Note: The IUPAC name provided corresponds to the L-enantiomer, (S)-N-Boc-4-bromophenylalanine. The (R)-enantiomer would be (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid. The CAS number and molecular properties are for the L-form but are stereochemically identical for the R-form.

Purity Assessment and Fragmentation Analysis

LC-MS is a powerful method for assessing the purity of this compound. It separates the main compound from starting materials, by-products, or degradation products before detection by the mass spectrometer. Research involving similar compounds demonstrates the use of LC-MS to monitor reaction progress and determine the ratio of stereoisomers. acs.orgd-nb.info

Tandem mass spectrometry (MS/MS) provides further structural confirmation through characteristic fragmentation patterns. For Boc-protected amino acids, a common and diagnostic fragmentation pathway involves the loss of the tert-butoxycarbonyl (Boc) group or components thereof. Key fragmentation events include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da): The Boc group can readily lose an isobutylene molecule to form a carbamic acid intermediate, which then decarboxylates.

Loss of the entire Boc group (C₅H₉O₂, 101 Da): This results in the formation of the free amino acid ion.

Loss of carbon dioxide (CO₂, 44 Da) from the Boc-group-derived intermediate.

The mass spectrum of the unprotected core, 4-bromophenylalanine, shows a protonated molecule [M+H]⁺ at an m/z of approximately 244. nih.gov This corresponds to the expected ion if the entire Boc group is lost from this compound, providing a key diagnostic fragment in MS/MS analysis.

Table 2: Typical LC-MS Parameters and Expected Observations for this compound

| Parameter | Typical Setting/Observation | Rationale/Reference |

| Ionization Mode | ESI Positive ([M+H]⁺) | Common for amino acid derivatives. nih.govnih.gov |

| MS Level | MS1 (Full Scan) and MS2 (Fragmentation) | MS1 for molecular weight confirmation; MS2 for structural elucidation. nih.gov |

| Expected [M+H]⁺ Ion | Isotopic pair around m/z 344 and 346 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| Key MS/MS Fragment | Ion at m/z ~244 | Corresponds to the loss of the Boc group, forming the protonated 4-bromophenylalanine ion. nih.gov |

| Chromatography | Reverse-phase (e.g., C18 column) | Standard for separating moderately polar organic molecules like Boc-protected amino acids. acs.orgbiorxiv.org |

Computational and Theoretical Investigations in R N Boc 4 Bromophenylalanine Research

Molecular Modeling for Conformation and Reactivity Prediction

Molecular modeling of (R)-N-Boc-4-bromophenylalanine focuses on understanding how its three-dimensional shape (conformation) influences its physical properties and chemical behavior. The molecule's structure is largely dictated by the spatial arrangement around its chiral center, the bulky tert-butyloxycarbonyl (Boc) protecting group, and the 4-bromophenyl side chain.

Table 1: Key Structural Features of this compound and Their Modeled Influence

| Structural Feature | Computational Insight | Predicted Influence on Reactivity |

| Boc Protecting Group | Can exist in multiple low-energy conformations (e.g., up/down relative to other groups). acs.org | Influences steric accessibility of the carboxylic acid and C-Br bond; modulates amine nucleophilicity. acs.org |

| Chiral Center (α-carbon) | The (R)-configuration dictates the spatial orientation of all substituents. | Determines the stereochemistry of products and interactions in chiral environments (e.g., enzyme binding pockets). |

| 4-Bromophenyl Group | The C-Br bond is a key site for functionalization. The phenyl ring contributes to steric bulk and potential π-stacking interactions. | The bromine atom is a leaving group in palladium-catalyzed cross-coupling reactions. mdpi.com |

| Carboxylic Acid | Can participate in hydrogen bonding and acts as a coordination site for catalysts. | Site for amide bond formation in peptide synthesis. nih.gov |

Quantum Chemical Studies of Reaction Pathways

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. For this compound, these studies have been particularly important in understanding the intricacies of palladium-catalyzed cross-coupling reactions, which are frequently used to modify the 4-bromophenyl group. mdpi.comrsc.org These reactions, including the Suzuki-Miyaura and Heck couplings, are fundamental for creating new carbon-carbon bonds. mdpi.comd-nb.info

Theoretical studies provide a step-by-step view of the catalytic cycle, which typically involves three main stages: oxidative addition, transmetalation (for Suzuki-type reactions), and reductive elimination. rsc.orguwindsor.ca

Oxidative Addition : Quantum chemical calculations can model the insertion of the palladium(0) catalyst into the carbon-bromine bond of this compound. These models help determine the activation energy for this crucial first step and show how ligand choice and substrate sterics affect its efficiency. nih.gov

Transmetalation/Carbopalladation : In Suzuki reactions, studies investigate the transfer of an organic group from a boron reagent to the palladium center. mdpi.com In Heck reactions, the insertion of an alkene into the palladium-carbon bond is modeled. Computational insights reveal the geometry of the transition states and the factors controlling regioselectivity and stereoselectivity.

Reductive Elimination : This final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. Quantum models can predict the energetics of this step and help rationalize the formation of observed products versus potential side products. rsc.org

A notable application of computational study is in understanding unexpected reaction outcomes. For example, in the palladium-catalyzed borylation of a related Boc-protected aminobromoquinoline, the major product was an unintended biaryl dimer resulting from a Suzuki-type cross-coupling side reaction, even in the absence of a strong base. nih.gov Quantum chemical modeling could be used to investigate the reaction energy profiles for both the desired borylation and the observed dimerization, explaining why the side reaction became dominant under specific conditions. nih.gov

Table 2: Application of Quantum Chemistry to a Generic Suzuki-Miyaura Coupling of this compound

| Catalytic Step | Subject of Investigation | Typical Computational Output |

| Oxidative Addition | Pd(0) insertion into the Ar-Br bond | Transition state structure, activation energy barrier. rsc.org |

| Transmetalation | Transfer of R' from [R'B(OR)₃]⁻ to the Pd(II) center | Energy profile of ligand exchange and group transfer, role of the base. mdpi.com |

| Reductive Elimination | Formation of the Ar-R' bond from the Pd(II) complex | Geometry of the pre-reductive complex, energy barrier for C-C bond formation. nih.gov |

| Side Reactions | Homocoupling, protodeborylation, or other competing pathways | Relative energy barriers of desired vs. undesired reaction pathways to predict product distribution. nih.gov |

Docking and Molecular Dynamics Simulations (in the context of derived research compounds)

This compound serves as a building block for more complex molecules, particularly peptides and peptidomimetics, designed to interact with biological targets like enzymes or receptors. google.com Once this amino acid is incorporated into a larger structure (often after the C-Br bond has been functionalized via cross-coupling), computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze its binding behavior.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is used to screen potential drug candidates and to generate hypotheses about how they interact with their target. For example, a bicyclic peptide containing 4-bromophenylalanine designed to inhibit the membrane type 1 matrix metalloproteinase (MT1-MMP), a key enzyme in cancer progression, can be docked into the enzyme's active site. google.com The docking simulation would predict the binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

Table 3: Illustrative Case Study: MD Simulation of a Peptide containing a 4-X-Phenylalanine Derivative Bound to a Target Protein

| Simulation Parameter/Analysis | Finding | Implication for Drug Design |

| Binding Pose Stability | Root Mean Square Deviation (RMSD) of the peptide backbone remains low (< 2 Å) over a 100 ns simulation. | The predicted binding mode is stable and likely represents a favorable interaction. |

| Key Interacting Residues | The 4-substituted phenyl ring forms hydrophobic interactions with Leu83 and Ile112 in the protein's S1 pocket. | Modifications to the phenyl ring can be made to optimize van der Waals contacts in this hydrophobic pocket. |

| Hydrogen Bond Analysis | The peptide backbone forms persistent hydrogen bonds with the protein's backbone at Gly100 and Ser101. | The core peptide structure is crucial for anchoring the ligand; modifications should not disrupt these interactions. |

| Binding Free Energy (MM/PBSA) | Calculated ΔGbind = -45 kcal/mol. | Provides a quantitative estimate of binding affinity to compare with other designed analogs. nih.gov |

Q & A

Q. What are the key synthetic strategies for (R)-N-Boc-4-bromophenylalanine?

The synthesis typically begins with L-phenylalanine derivatives. The amino group is protected using a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O, DMAP, and a base like TEA). Subsequent bromination at the 4-position of the phenyl ring is achieved via electrophilic aromatic substitution using reagents such as Br₂ in acetic acid or NBS with a Lewis catalyst. Purification involves column chromatography or recrystallization to isolate the enantiomerically pure (R)-form .

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.20 g/mol |

| CAS RN (R-enantiomer) | 62129-39-9 |

Q. How is the structural integrity of this compound validated?

Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc protection (δ ~1.4 ppm for tert-butyl) and bromine substitution (aromatic proton splitting patterns).

- HPLC : Chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric purity (>98% ee) .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ = 345.20) .

Q. What precautions are necessary for handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Store under inert gas (N₂/Ar) at –20°C to prevent Boc group degradation.

- Dispose of brominated waste via approved hazardous protocols .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Use enantioselective catalysts (e.g., chiral auxiliaries or enzymes) during bromination.

- Monitor ee via polarimetry or chiral HPLC. For example, a Chiralcel OD-H column with hexane:IPA eluent resolves (R)- and (S)-enantiomers (retention times: 12.3 vs. 14.7 min) .

Q. What methodologies enable site-specific incorporation of this derivative into peptides?

Q. How do conflicting reports on bromine reactivity impact experimental design?

Discrepancies in halogen reactivity (e.g., steric hindrance from Boc) require validation:

- Pre-screen coupling conditions (e.g., Pd(OAc)₂, SPhos ligand) for efficiency.

- Use X-ray crystallography or DFT calculations to assess steric/electronic effects .

Q. What are the stability challenges under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.